molecular formula C20H18BrN3O2 B2937588 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 946330-76-3

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2937588
CAS RN: 946330-76-3
M. Wt: 412.287
InChI Key: SNONOARLOCGDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known for their broad spectrum of biological activities . They have been the focus of interest due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-oxadiazole ring attached to a bromophenyl group and a dimethylphenyl group . The exact molecular structure analysis is not available in the retrieved information.


Physical And Chemical Properties Analysis

The compound “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one” has a molecular weight of 241.04100, a density of 1.853g/cm3, and a boiling point of 286.671ºC at 760 mmHg . Other physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Antioxidant Activity

The oxadiazole moiety is known for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which can lead to various diseases. The presence of the 1,2,4-oxadiazole ring in this compound suggests it may serve as a scaffold for developing new antioxidants, potentially contributing to therapies against diseases linked to oxidative stress .

Antibacterial and Antifungal Applications

Compounds with bromophenyl groups have been studied for their antibacterial and antifungal activities. This compound’s structure indicates it could be used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effect of oxadiazole derivatives has been documented, with some showing significant activity. This compound could be synthesized and tested for its efficacy in reducing inflammation, which is a common symptom in many diseases .

Neuroprotective Effects

The bromophenyl component of this compound could be explored for neuroprotective effects. Neuroprotection is an important area of research, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound could be a candidate for the development of drugs that protect nerve cells from damage .

Antitumor and Anticancer Potential

Oxadiazole derivatives have shown promise in antitumor and anticancer research. The unique structure of this compound, particularly the oxadiazole ring, could be leveraged to synthesize new molecules with potential antitumor or anticancer activities .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) inhibitors are used to treat various conditions, including myasthenia gravis and Alzheimer’s disease. The compound could be investigated for its AchE inhibitory activity, which would have implications for treating these diseases .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12-3-8-17(13(2)9-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-6-16(21)7-5-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONOARLOCGDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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